molecular formula C16H11NO5 B14487198 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione CAS No. 63378-70-1

3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione

Cat. No.: B14487198
CAS No.: 63378-70-1
M. Wt: 297.26 g/mol
InChI Key: KWAJMLHXWIZYTB-UHFFFAOYSA-N
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Description

3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes an anilinomethylidene group attached to a benzopyran core with hydroxyl groups at positions 5 and 7. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable benzopyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The anilinomethylidene group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzopyran derivatives.

Scientific Research Applications

3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione: shares structural similarities with other benzopyran derivatives, such as flavonoids and coumarins.

    Flavonoids: Known for their antioxidant and anti-inflammatory properties.

    Coumarins: Used as anticoagulants and in the treatment of various medical conditions.

Uniqueness

The uniqueness of this compound lies in its specific anilinomethylidene group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This structural feature allows for unique interactions with molecular targets, leading to its diverse range of applications in scientific research.

Properties

CAS No.

63378-70-1

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

4,5,7-trihydroxy-3-(phenyliminomethyl)chromen-2-one

InChI

InChI=1S/C16H11NO5/c18-10-6-12(19)14-13(7-10)22-16(21)11(15(14)20)8-17-9-4-2-1-3-5-9/h1-8,18-20H

InChI Key

KWAJMLHXWIZYTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=C(C=C(C=C3OC2=O)O)O)O

Origin of Product

United States

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